



Challenges in translating BMS-986163 preclinical findings

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Compound of Interest		
Compound Name:	BMS-986163	
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Technical Support Center: BMS-986163 Preclinical Program

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the GluN2B negative allosteric modulator **BMS-986163** and its active parent molecule, BMS-986169.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-986163 and BMS-986169?

A1: **BMS-986163** is a water-soluble intravenous prodrug that is rapidly converted to its active parent molecule, BMS-986169.[1] BMS-986169 acts as a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This means it binds to an allosteric site on the receptor, distinct from the glutamate or glycine binding sites, to inhibit its function.[3]

Q2: What are the key preclinical efficacy findings for **BMS-986163**/BMS-986169?

A2: Preclinical studies have demonstrated that BMS-986169 exhibits high binding affinity for the GluN2B allosteric site and selectively inhibits GluN2B receptor function.[1][2] In animal models, intravenous administration of **BMS-986163** or BMS-986169 has shown antidepressant-like effects, such as reduced immobility in the mouse forced swim test.[2]



Q3: What are the common challenges in translating preclinical findings of NMDA receptor modulators like **BMS-986163** to the clinic?

A3: Translating preclinical findings of NMDA receptor modulators faces several hurdles:

- Narrow Therapeutic Window: NMDA receptors are crucial for normal brain function.
 Complete inhibition can lead to significant side effects like cognitive impairment and psychotomimetic effects.[3]
- Species Differences: The expression and function of NMDA receptor subunits can differ between animal models and humans, potentially leading to a disconnect between preclinical efficacy and clinical outcomes.[4]
- Conflicting Preclinical and Clinical Results: Positive outcomes in animal studies have not always translated into successful clinical trials for NMDA receptor antagonists.[4][5]
- Blood-Brain Barrier Penetration: Achieving adequate brain concentrations of the drug is essential for efficacy and can be a challenge.[5]
- Off-Target Effects: Unforeseen interactions with other receptors or channels can lead to side effects not observed in preclinical models.[3]

Troubleshooting Guides

Issue 1: Discrepancy between expected and observed in vivo efficacy.

Possible Cause: Translational challenges are common with NMDA receptor modulators. Efficacy in rodent models of depression may not directly predict human response due to the complexity of the disorder and species-specific differences in neurobiology.[4]

Troubleshooting Steps:

 Verify Target Engagement: Confirm that the administered dose of BMS-986163 achieves sufficient plasma and brain concentrations of the active molecule, BMS-986169, to engage the GluN2B target. Preclinical studies have shown a dose-dependent increase in GluN2B receptor occupancy.[2]



- Evaluate Behavioral Endpoints: The choice of behavioral assay is critical. While the forced swim test shows antidepressant-like effects, consider a battery of tests to assess a wider range of behavioral domains.
- Assess Pharmacokinetics/Pharmacodynamics (PK/PD) Relationship: A transient working
 memory impairment was observed in monkeys that was closely related to plasma exposure.
 [2] Carefully characterize the PK/PD relationship in your model to understand the exposureresponse and exposure-side effect profiles.

Issue 2: Unexpected behavioral or physiological side effects are observed.

Possible Cause: While BMS-986169 has shown high selectivity for the GluN2B subunit, off-target effects or exaggerated on-target effects can occur, especially at higher doses.[1] NMDA receptor modulation can have a narrow therapeutic window.[3]

Troubleshooting Steps:

- Dose-Response Evaluation: Conduct a thorough dose-response study to identify a therapeutic window where efficacy is observed without dose-limiting side effects.
- Off-Target Profiling: BMS-986169 showed weak inhibition of the hERG channel at concentrations significantly higher than its GluN2B IC50.[2] If cardiovascular effects are observed, consider this potential off-target activity.
- Monitor for NMDA Receptor-Related Side Effects: Be vigilant for side effects commonly
 associated with NMDA receptor antagonists, such as cognitive impairment, dizziness, and
 psychotomimetic-like behaviors. Preclinical findings noted a transient working memory
 impairment in monkeys.[2]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of BMS-986169



Parameter	Value	Species	Assay
GluN2B Binding Affinity (Ki)	4.03 - 6.3 nM	Human	Radioligand Binding
GluN2B Functional Inhibition (IC50)	24.1 nM	Human	Xenopus Oocytes
hERG Channel Inhibition (IC50)	28.4 μΜ	Human	Electrophysiology

Source:[1][2]

Experimental Protocols

Protocol 1: Mouse Forced Swim Test

This protocol is adapted from preclinical studies evaluating the antidepressant-like effects of BMS-986169.[2]

- Animals: Male C57BL/6 mice.
- Drug Administration: Administer BMS-986163 or vehicle intravenously (i.v.) at the desired dose.
- Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
- Procedure:
 - 30 minutes after drug administration, place each mouse individually into the cylinder.
 - Record the session for 6 minutes.
 - Score the duration of immobility during the last 4 minutes of the test. Immobility is defined
 as the absence of all movement except for that required to keep the head above water.
- Data Analysis: Compare the duration of immobility between the drug-treated and vehicletreated groups using an appropriate statistical test (e.g., t-test or ANOVA).

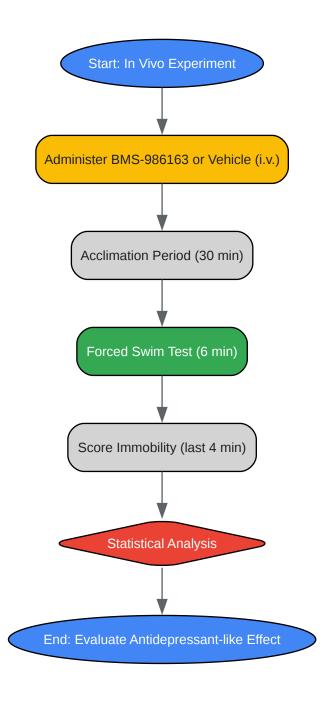


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